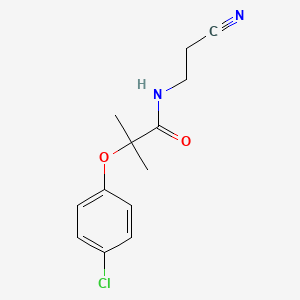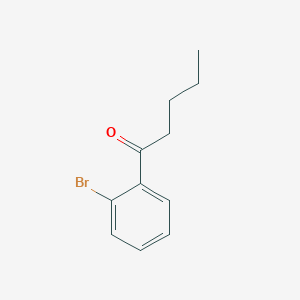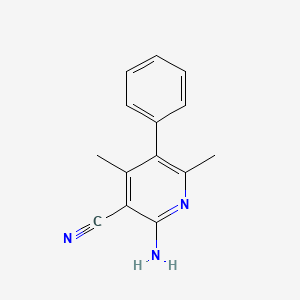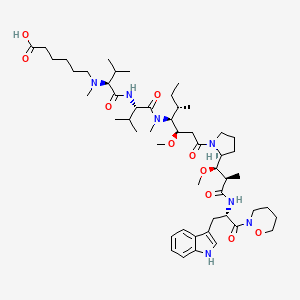
Modified MMAF-C5-COOH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Modified MMAF-C5-COOH is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including indole, oxazinan, and pyrrolidinyl moieties, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Modified MMAF-C5-COOH typically involves multi-step organic synthesis. Key steps may include:
- Formation of the indole moiety through Fischer indole synthesis.
- Construction of the oxazinan ring via cyclization reactions.
- Coupling of the pyrrolidinyl group using peptide coupling reagents like EDCI or HATU.
- Final assembly of the compound through sequential amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated peptide synthesizers and large-scale reactors to facilitate the multi-step synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Modified MMAF-C5-COOH can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
- Oxidizing agents: KMnO4, H2O2
- Reducing agents: NaBH4, LiAlH4
- Coupling reagents: EDCI, HATU
Major Products Formed
- Indoxyl derivatives from oxidation
- Alcohols from reduction
- Esters and amides from substitution reactions
Aplicaciones Científicas De Investigación
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Biology
In biological research, it may serve as a probe to study protein-ligand interactions due to its multiple functional groups.
Medicine
Industry
May be used in the development of new materials with unique properties, such as polymers or nanomaterials.
Mecanismo De Acción
The mechanism of action of Modified MMAF-C5-COOH involves interactions with specific molecular targets, such as enzymes or receptors. The indole moiety may interact with aromatic residues in the active site of enzymes, while the oxazinan ring may form hydrogen bonds with key amino acids.
Comparación Con Compuestos Similares
Similar Compounds
- Modified MMAF-C5-COOH
- This compound
Uniqueness
The unique combination of functional groups in this compound, including the indole, oxazinan, and pyrrolidinyl moieties, distinguishes it from other similar compounds. This structural diversity may confer unique biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C51H83N7O10 |
|---|---|
Peso molecular |
954.2 g/mol |
Nombre IUPAC |
6-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-3-(1H-indol-3-yl)-1-(oxazinan-2-yl)-1-oxopropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]hexanoic acid |
InChI |
InChI=1S/C51H83N7O10/c1-12-34(6)46(56(9)51(65)44(32(2)3)54-49(63)45(33(4)5)55(8)25-17-13-14-24-43(60)61)41(66-10)30-42(59)57-26-20-23-40(57)47(67-11)35(7)48(62)53-39(50(64)58-27-18-19-28-68-58)29-36-31-52-38-22-16-15-21-37(36)38/h15-16,21-22,31-35,39-41,44-47,52H,12-14,17-20,23-30H2,1-11H3,(H,53,62)(H,54,63)(H,60,61)/t34-,35+,39-,40-,41+,44-,45-,46-,47+/m0/s1 |
Clave InChI |
NQGJJAVKWZWPGE-DVHZIZCVSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N4CCCCO4)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)CCCCCC(=O)O |
SMILES canónico |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N4CCCCO4)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)CCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


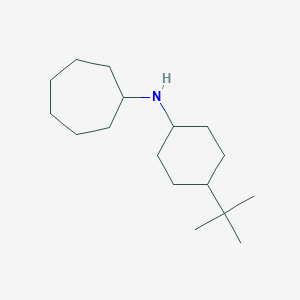
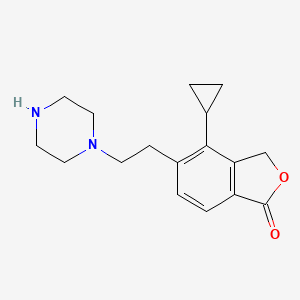
![5,5-Dimethyl-4,5-dihydrothieno[2,3-c]pyridine](/img/structure/B8599009.png)
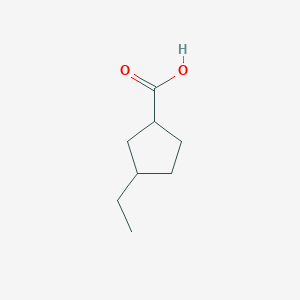
![4-[4-(3,3-Diphenylprop-2-en-1-yl)piperazin-1-yl]benzoic acid](/img/structure/B8599023.png)
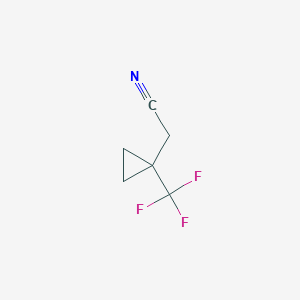
![5-[(4-Nitrobenzoyl)oxy]-1-naphthyl 4-nitrobenzoate](/img/structure/B8599026.png)


